methyl 1-benzyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-benzyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with a benzyl group, a thiomorpholinosulfonyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-benzyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring through a cyclization reaction involving hydrazine derivatives and 1,3-diketones. The thiomorpholinosulfonyl group can be introduced via nucleophilic substitution reactions, where a thiomorpholine derivative reacts with a sulfonyl chloride. The benzyl group is often added through a benzylation reaction using benzyl halides in the presence of a base. Finally, the esterification of the carboxyl group is achieved using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiomorpholinosulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are typical reagents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl-substituted pyrazole derivatives.
Scientific Research Applications
Methyl 1-benzyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 1-benzyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiomorpholinosulfonyl group can enhance the compound’s binding affinity to certain proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylate: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
Methyl 1-benzyl-3-(piperidinosulfonyl)-1H-pyrazole-4-carboxylate: Contains a piperidine ring instead of a thiomorpholine ring.
Uniqueness
Methyl 1-benzyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the thiomorpholinosulfonyl group, which can impart distinct chemical and biological properties compared to its analogs. This group can influence the compound’s solubility, stability, and reactivity, making it a valuable scaffold for various applications.
Properties
IUPAC Name |
methyl 1-benzyl-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-23-16(20)14-12-18(11-13-5-3-2-4-6-13)17-15(14)25(21,22)19-7-9-24-10-8-19/h2-6,12H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFVZVLWTZBMBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1S(=O)(=O)N2CCSCC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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